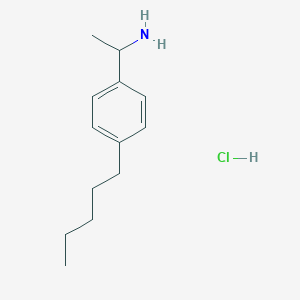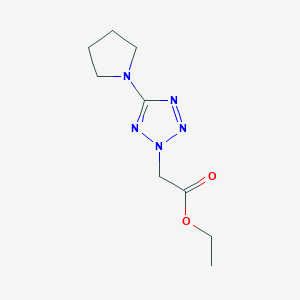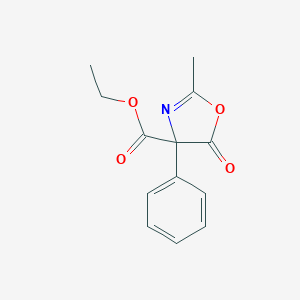
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate, also known as EMOP, is a chemical compound that has gained attention in scientific research due to its unique structure and potential applications. EMOP is a heterocyclic compound that contains both a carbonyl and an ester functional group, making it an important intermediate in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate is not well understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate may also act as a free radical scavenger, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce oxidative stress and protect against liver damage caused by acetaminophen toxicity. However, further research is needed to fully understand the biochemical and physiological effects of Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate is a relatively easy compound to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research involving Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate. One area of interest is its potential as an anti-inflammatory and analgesic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential as a ligand for the synthesis of metal complexes for catalytic reactions. Finally, more research is needed to fully understand the mechanism of action of Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate and its potential applications in various fields of science.
Méthodes De Synthèse
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of ethyl acetoacetate with phenylhydrazine and acetic anhydride. Another method involves the reaction of ethyl acetoacetate with phenylhydrazine and phosphorus oxychloride. Both methods yield Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate as a white crystalline solid with a melting point of approximately 150°C.
Applications De Recherche Scientifique
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate has been used in scientific research as a building block for the synthesis of various organic compounds, including pyrazoles, pyrimidines, and imidazoles. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate has been studied for its potential applications as an anti-inflammatory and analgesic agent.
Propriétés
Numéro CAS |
162247-66-7 |
|---|---|
Nom du produit |
Ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate |
Formule moléculaire |
C13H13NO4 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
ethyl 2-methyl-5-oxo-4-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-11(15)13(10-7-5-4-6-8-10)12(16)18-9(2)14-13/h4-8H,3H2,1-2H3 |
Clé InChI |
FOASRBUJRSXVAC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2 |
SMILES canonique |
CCOC(=O)C1(C(=O)OC(=N1)C)C2=CC=CC=C2 |
Synonymes |
4-Oxazolecarboxylic acid, 4,5-dihydro-2-methyl-5-oxo-4-phenyl-, ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






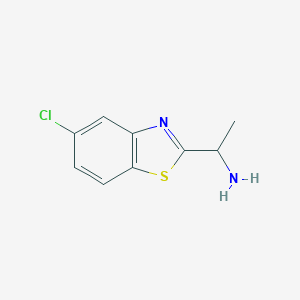

![1-[(4-Methylphenyl)sulfonyl]-2-azetidinecarboxylic acid](/img/structure/B67425.png)
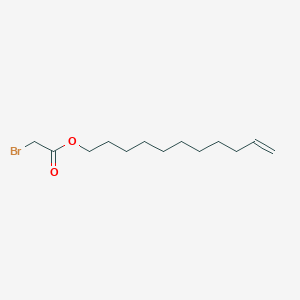


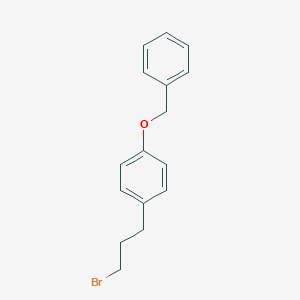

![2-[2-(Bromomethyl)phenyl]-1,3,2-dioxaborinane](/img/structure/B67444.png)
